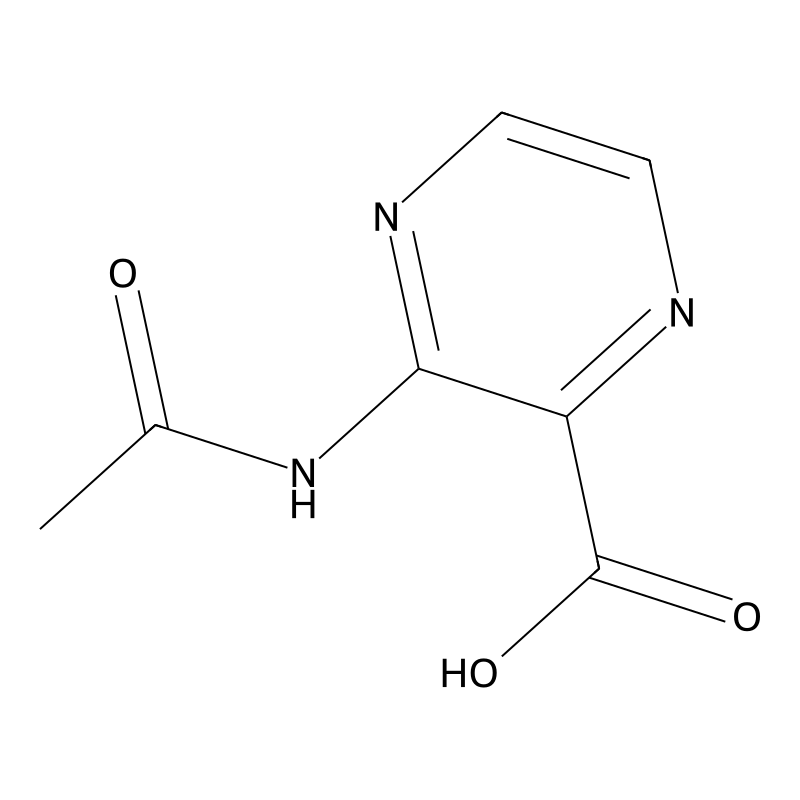

3-acetamidopyrazine-2-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Acetamidopyrazine-2-carboxylic Acid is an organic compound characterized by its pyrazine ring structure, which includes both an acetamido group and a carboxylic acid functional group. Its chemical formula is C₇H₈N₂O₃, indicating the presence of seven carbon atoms, eight hydrogen atoms, two nitrogen atoms, and three oxygen atoms. This compound is notable for its potential applications in pharmaceuticals and agricultural chemistry due to its unique structural features that allow for various chemical interactions.

- Esterification: It can react with alcohols to form esters in the presence of acid catalysts through a Fischer esterification mechanism. This involves the nucleophilic attack of the alcohol on the carbonyl carbon of the carboxylic acid, leading to the formation of an ester and water as a byproduct .

- Amide Formation: The compound can also undergo nucleophilic acyl substitution to form amides when reacted with amines. This process typically requires activation of the carboxylic acid group, often facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) .

- Decarboxylation: Under certain conditions, 3-acetamidopyrazine-2-carboxylic Acid may lose carbon dioxide to yield 3-acetamidopyrazine, a reaction that can be catalyzed by heat or specific reagents .

The synthesis of 3-acetamidopyrazine-2-carboxylic Acid can be achieved through several methods:

- Starting from Pyrazine Derivatives: The compound can be synthesized from pyrazine derivatives by introducing an acetamido group and a carboxyl group through a series of substitution reactions.

- Carboxylation Reactions: Utilizing carboxylation techniques on acetamidopyrazine can yield 3-acetamidopyrazine-2-carboxylic Acid. This often involves using carbon dioxide in the presence of a base to facilitate the addition of the carboxyl group .

- Multi-step Synthesis: A more complex synthetic route may involve multiple steps that include protection-deprotection strategies for functional groups to ensure selective reactions occur at desired sites on the molecule .

3-Acetamidopyrazine-2-carboxylic Acid has potential applications in various fields:

- Pharmaceuticals: Due to its structural properties, it may serve as a precursor for synthesizing bioactive compounds or drugs targeting specific biological pathways.

- Agricultural Chemistry: The compound could be explored for its fungicidal or herbicidal properties, contributing to crop protection strategies.

- Material Science: It may find applications in developing new materials or polymers due to its reactive functional groups.

Studies involving 3-acetamidopyrazine-2-carboxylic Acid have focused on its interactions with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for understanding its potential therapeutic effects and mechanisms of action. For instance, research into how this compound interacts with bacterial enzymes could elucidate its antimicrobial properties.

Several compounds share structural similarities with 3-acetamidopyrazine-2-carboxylic Acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Pyrazine-2-carboxylic Acid | Contains a pyrazine ring and a carboxylic acid | Lacks the acetamido group |

| Acetamidopyrazine | Similar pyrazine structure but without a carboxyl | Does not exhibit the same acidity properties |

| 5-Aminopyrazine-2-carboxylic Acid | Contains amino and carboxyl groups | Exhibits different biological activity |

The uniqueness of 3-acetamidopyrazine-2-carboxylic Acid lies in its combination of both an acetamido and a carboxylic acid functional group on a pyrazine ring, which may confer distinct reactivity patterns and biological activities compared to these similar compounds.

3-Acetamidopyrazine-2-carboxylic acid, historically termed Hypnosin, was first isolated in the late 20th century from phytopathogenic Streptomyces species associated with root tumor formation in melons. Its identification as a spore germination inhibitor marked a pivotal discovery in microbial ecology, as it demonstrated interspecies inhibitory activity against Streptomyces strains. Structural elucidation via mass spectrometry and synthetic validation confirmed its identity as 3-acetamidopyrazine-2-carboxylic acid, distinguishing it from simpler pyrazine derivatives. The compound’s name, Hypnosin, reflects its initial characterization as a dormancy-inducing agent in bacterial spores.

Chemical Classification and Nomenclature

3-Acetamidopyrazine-2-carboxylic acid belongs to the pyrazinecarboxylic acid family, a subclass of nitrogen-containing heterocyclic compounds. Its systematic IUPAC name is 3-acetamidopyrazine-2-carboxylic acid, reflecting the acetamido (-NHCOCH₃) and carboxylic acid (-COOH) functional groups at positions 3 and 2 of the pyrazine ring, respectively. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇N₃O₃ |

| Molecular Weight | 181.15 g/mol |

| CAS Registry Number | 226559-50-8 |

| Synonyms | Hypnosin, 3-acetylaminopyrazine-2-carboxylic acid |

The compound’s SMILES notation, CC(=O)NC1=NC=CN=C1C(=O)O, further illustrates its structural topology.

Structural Significance in Heterocyclic Chemistry

The pyrazine core of 3-acetamidopyrazine-2-carboxylic acid is a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, conferring electron-deficient characteristics. Substituent effects are critical:

- The acetamido group at position 3 enhances hydrogen-bonding capacity and modulates electronic density.

- The carboxylic acid at position 2 introduces acidity (pKa ≈ 2.92 for analogous pyrazinecarboxylic acids) and metal-coordination potential.

This structure enables participation in supramolecular interactions, such as π-π stacking and dipole-dipole associations, which are exploitable in crystal engineering and drug design.

Position in Pyrazinecarboxylic Acid Family

Within the pyrazinecarboxylic acid family, 3-acetamidopyrazine-2-carboxylic acid occupies a niche due to its bifunctional substituents. Compared to simpler analogs like pyrazine-2-carboxylic acid (lacking the acetamido group), it exhibits:

- Enhanced steric bulk, influencing binding specificity in biological systems.

- Dual hydrogen-bonding sites, enabling unique intermolecular interactions.

These features distinguish its reactivity and applications in medicinal chemistry, particularly as a precursor for antimicrobial and enzyme-targeting agents.